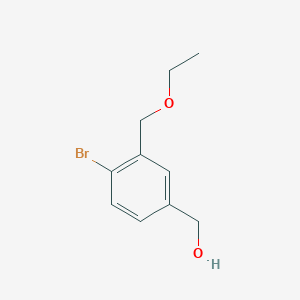![molecular formula C13H18BrN3O2 B13689237 2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide](/img/structure/B13689237.png)
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide is a chemical compound with the molecular formula C13H18BrN3O2 and a molecular weight of 328.2 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and an ethylhydrazinecarboxamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide involves several steps. One common method includes the reaction of 3-bromobenzenebutanoic acid with ethylhydrazinecarboxamide under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions with biological molecules, while the ethylhydrazinecarboxamide moiety can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
2-[4-(3-Bromophenyl)butanoyl]-N-ethylhydrazinecarboxamide can be compared with other similar compounds, such as:
3-Bromobenzenebutanoic acid: This compound shares the bromophenyl group but lacks the ethylhydrazinecarboxamide moiety.
N-ethylhydrazinecarboxamide: This compound contains the ethylhydrazinecarboxamide moiety but lacks the bromophenyl group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H18BrN3O2 |
|---|---|
Molekulargewicht |
328.20 g/mol |
IUPAC-Name |
1-[4-(3-bromophenyl)butanoylamino]-3-ethylurea |
InChI |
InChI=1S/C13H18BrN3O2/c1-2-15-13(19)17-16-12(18)8-4-6-10-5-3-7-11(14)9-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,16,18)(H2,15,17,19) |
InChI-Schlüssel |
PECCSEBXGYCTLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NNC(=O)CCCC1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Iodo-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689181.png)


![Potassium [4-(Benzyloxy)butyl]trifluoroborate](/img/structure/B13689190.png)


![6-Chloro-2-(3,4-dichloro-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B13689219.png)
![5-Bromo-4-[2-methoxy-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689227.png)


![tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13689262.png)
